Anagrelide impurity 1

Description

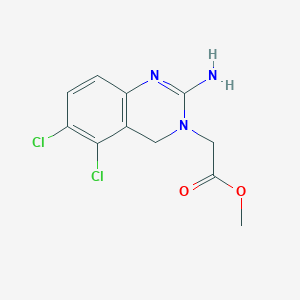

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O2/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13/h2-3H,4-5H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQHPFJCLXKFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431304 | |

| Record name | Anagrelide impurity 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752151-24-9 | |

| Record name | Anagrelide open ring methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752151249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagrelide impurity 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAGRELIDE OPEN RING METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H97N36S43S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Anagrelide Impurity 1: Structure, Synthesis, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Anagrelide Impurity 1, a critical process-related impurity in the synthesis of the thrombocythemia drug, Anagrelide. We will delve into its chemical identity, formation during the manufacturing process, and the analytical methodologies required for its precise control, ensuring the safety and efficacy of the final drug product.

Introduction to Anagrelide and the Imperative of Impurity Profiling

Anagrelide is a potent platelet-reducing agent used in the treatment of essential thrombocythemia and other myeloproliferative neoplasms.[1] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby decreasing the production of platelets.[2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3] A thorough understanding and control of these impurities are paramount to ensure the safety and efficacy of the final pharmaceutical product.

This guide focuses specifically on Anagrelide Impurity 1, a key process-related impurity that requires stringent control. We will explore its chemical structure, its origin in the synthetic pathway of Anagrelide, and the validated analytical methods for its detection and quantification.

Unveiling the Chemical Identity of Anagrelide Impurity 1

Anagrelide Impurity 1 is chemically identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride . It is a crucial starting material or intermediate in several synthetic routes leading to Anagrelide.[4][5]

Chemical Structure

The molecular structure of Anagrelide Impurity 1 is presented below:

Figure 1: Chemical Structure of Anagrelide Impurity 1 (Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride)

Caption: Chemical structure of Anagrelide Impurity 1.

Physicochemical Properties

A summary of the key physicochemical properties of Anagrelide Impurity 1 is provided in the table below.

| Property | Value | Reference |

| Chemical Name | Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride | [4] |

| CAS Number | 70380-50-6 | [4] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₄ · HCl | [4] |

| Molecular Weight | 343.59 g/mol | [4] |

| Appearance | Off-white solid | [6] |

The Genesis of Impurity 1: A Process-Related Impurity

Anagrelide Impurity 1 is not a degradation product but rather a process-related impurity .[3] Its presence in the final API is typically due to its incomplete conversion in the subsequent synthetic steps. Understanding the synthesis of Anagrelide is therefore crucial to comprehending the origin and control of this impurity.

Synthetic Pathway of Anagrelide from Impurity 1

A common synthetic route for Anagrelide involves the reduction of the nitro group of Impurity 1 to an amino group, followed by cyclization reactions to form the final quinazoline ring system of Anagrelide.[7]

Caption: Synthetic pathway of Anagrelide from Impurity 1.

The critical step for controlling the level of Impurity 1 is the initial reduction of the nitro group. Incomplete reduction will lead to the carry-over of Impurity 1 into the subsequent steps and potentially into the final API.

Analytical Control Strategy for Anagrelide Impurity 1

A robust and validated analytical method is essential for the accurate quantification of Anagrelide Impurity 1. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[8][9]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a validated RP-HPLC method for the determination of Anagrelide and its impurities, including Impurity 1. This method is designed to separate the active ingredient from its potential impurities and degradation products.[8][9]

4.1.1. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the non-polar to moderately polar compounds. |

| Mobile Phase A | 0.03 M Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid) | The acidic pH improves peak shape for the basic analytes. The buffer controls the ionization state. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength. |

| Gradient Elution | Time-based gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 40 °C | Improves peak symmetry and reduces viscosity, leading to better efficiency. |

| Detection | UV at 251 nm | A wavelength where both Anagrelide and its impurities exhibit significant absorbance. |

| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |

4.1.2. Sample Preparation

-

Standard Solution: Prepare a stock solution of Anagrelide Impurity 1 reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Further dilute to a known concentration for calibration.

-

Sample Solution: Accurately weigh and dissolve the Anagrelide drug substance or product in the diluent to achieve a target concentration.

-

System Suitability: Prepare a solution containing Anagrelide and known impurities to verify the resolution, tailing factor, and theoretical plates of the chromatographic system.

Method Validation

The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10]

| Validation Parameter | Typical Acceptance Criteria | Significance |

| Specificity | The peak for Impurity 1 is well-resolved from Anagrelide and other impurities. No interference from placebo. | Ensures the method accurately measures only the intended analyte. |

| Linearity | R² ≥ 0.99 | Confirms a proportional relationship between the analyte concentration and the detector response over a defined range. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1 | The lowest concentration of the impurity that can be detected. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10:1 | The lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. |

| Accuracy (Recovery) | 90-110% recovery of spiked impurity | Demonstrates the closeness of the measured value to the true value. |

| Precision (RSD) | RSD ≤ 5% for replicate injections | Measures the degree of agreement among individual test results when the procedure is applied repeatedly. |

| Robustness | No significant changes in results with small, deliberate variations in method parameters. | Indicates the method's reliability during normal usage. |

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[8] Anagrelide is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products should be well-resolved from Anagrelide and Impurity 1, proving the method's specificity.[8]

Caption: Workflow for forced degradation studies.

Conclusion

The effective control of Anagrelide Impurity 1, Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride, is a critical component of ensuring the quality and safety of Anagrelide drug products. As a key process-related impurity, its levels must be monitored and controlled through a well-understood synthetic process and a robust, validated stability-indicating analytical method. This guide has provided a comprehensive overview of the chemical structure, synthetic origin, and analytical control strategies for this impurity, offering valuable insights for researchers and professionals in the pharmaceutical industry.

References

-

(PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide - ResearchGate. Available at: [Link]

-

A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul - Der Pharma Chemica. Available at: [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC. Available at: [Link]

-

View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. Available at: [Link]

-

Anagrelide アナグレリド , | New Drug Approvals. Available at: [Link]

-

Anagrelide-Impurities - Pharmaffiliates. Available at: [Link]

-

A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form - Taylor & Francis. Available at: [Link]

-

Anagrelide Impurities and Related Compound - Veeprho. Available at: [Link]

-

Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Available at: [Link]

-

Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available at: [Link]

-

Anagrelide KSM - Synchemia. Available at: [Link]

-

Anagrelide Hydrochloride-Impurities - Pharmaffiliates. Available at: [Link]

-

Compendial Approvals for USP35-NF30 )LUVW SXSSOHPHQW <181> IDENTIFICATION-- ORGANIC NITROGENOUS BASES PF 37(2) Pg. ONLINE - USP-NF. Available at: [Link]

-

Anagrelide - Wikipedia. Available at: [Link]

- US6388073B1 - Method for the manufacture of anagrelide - Google Patents.

- AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - Google Patents.

- US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents.

- US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents.

- EP1700859A2 - Method for the manufacture of anagrelide - Google Patents.

-

a validated hplc method for the determination of anagrelide in pharmaceutical preparations - International Journal of Pharmacy. Available at: [Link]

Sources

- 1. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 2. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ethyl N-(2.3-dichloro-6-nitrobenzyl)glycine | 70380-50-6 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Anagrelide - Wikipedia [en.wikipedia.org]

- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Anagrelide Impurity 1 (CAS Number: 70380-50-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Anagrelide Impurity 1, a critical process-related impurity in the synthesis of the thrombocythemia drug, Anagrelide. This document delves into its chemical identity, physicochemical properties, routes of formation, and analytical methodologies for its control, offering field-proven insights to support drug development and quality control professionals.

Introduction: The Significance of Impurity Profiling in Anagrelide

Anagrelide is a potent platelet-reducing agent used in the treatment of essential thrombocythemia and other myeloproliferative neoplasms.[1] The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations where the potential for the formation of impurities is inherent. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.[2][3][4]

Anagrelide Impurity 1, identified as a key starting material and process-related impurity, requires thorough characterization and a robust control strategy. Understanding its formation and having validated analytical methods for its detection and quantification are paramount for any organization involved in the synthesis and commercialization of Anagrelide.

Physicochemical Properties of Anagrelide Impurity 1

A comprehensive understanding of the physicochemical properties of an impurity is the bedrock of developing effective analytical and control strategies.

| Property | Data | Reference(s) |

| Chemical Name | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate hydrochloride | [5] |

| Synonyms | Anagrelide Impurity 1 HCl, Anagrelide KSM Hydrochloride | |

| CAS Number | 70380-50-6 | |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₄ · HCl | [5] |

| Molecular Weight | 343.59 g/mol | [5] |

| Appearance | Off-white to pale yellow solid (visual inspection) | |

| Solubility | Sparingly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | |

| Melting Point | Data not consistently available in the public domain. |

Routes of Formation: A Synthetic Intermediate

Anagrelide Impurity 1, or Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, is a key intermediate in a common synthetic pathway to Anagrelide. Its presence in the final API is typically due to incomplete reaction or inefficient purification.[5]

A widely referenced synthetic route involves the following key transformations[5]:

-

Nitration: 2,3-Dichlorotoluene is nitrated to form 2,3-dichloro-6-nitrotoluene.

-

Halogenation: The methyl group of 2,3-dichloro-6-nitrotoluene is halogenated (e.g., brominated) to yield 2,3-dichloro-6-nitrobenzyl bromide.

-

Alkylation: The resulting benzyl bromide is reacted with glycine ethyl ester to produce Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, which is then typically converted to its hydrochloride salt, Anagrelide Impurity 1 (Compound VI in the patent) .

-

Reduction: The nitro group of Impurity 1 is reduced to an amino group, forming Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine.

-

Cyclization: The amino intermediate undergoes cyclization to form the core imidazoquinazoline ring structure of Anagrelide.

The following diagram illustrates this critical part of the synthesis:

The critical control point for this impurity is the reduction step. An incomplete reduction will result in the carry-over of Anagrelide Impurity 1 into the subsequent cyclization step and potentially into the final API if purification is inadequate.

Analytical Methodologies for Control

The control of Anagrelide Impurity 1 is primarily achieved through High-Performance Liquid Chromatography (HPLC). A well-developed and validated stability-indicating HPLC method is essential for the accurate quantification of this and other related substances in both the drug substance and the finished product.

Overview of Analytical Techniques

| Technique | Purpose |

| HPLC-UV | Primary method for the quantification of Anagrelide and its known impurities. |

| LC-MS | Used for the identification and structural elucidation of unknown impurities and degradation products. |

| NMR | Structural confirmation of the impurity reference standard. |

| IR | Confirmatory identification of the impurity reference standard. |

Recommended HPLC Method for Impurity Profiling

The United States Pharmacopeia (USP) monograph for Anagrelide Hydrochloride provides a validated HPLC method for the analysis of related compounds. While the monograph should be consulted for the most current official method, the following provides a detailed, field-tested protocol based on established principles for the analysis of Anagrelide and its impurities.

Experimental Protocol: HPLC Analysis of Anagrelide Impurity 1

-

Chromatographic System:

-

Reagents and Solutions:

-

Mobile Phase A: Prepare a phosphate buffer (e.g., potassium dihydrogen phosphate) with a pH of 4.4.[6]

-

Mobile Phase B: A mixture of Mobile Phase A, acetonitrile, and methanol (e.g., in a 30:40:30 v/v/v ratio).[6]

-

Diluent: A mixture of 0.01 N HCl and acetonitrile (e.g., 70:30 v/v).

-

Standard Solution Preparation: Accurately weigh and dissolve a known quantity of Anagrelide Impurity 1 reference standard in the diluent to prepare a stock solution. Further dilute to a concentration relevant for quantification (e.g., at the reporting threshold).

-

Sample Solution Preparation: Accurately weigh and dissolve the Anagrelide drug substance or a composite of the drug product in the diluent to achieve a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response factor for Anagrelide Impurity 1.

-

Inject the sample solution.

-

A gradient elution is typically employed to ensure the separation of all potential impurities. A representative gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more retained components.

-

-

Data Analysis and System Suitability:

-

System Suitability: Before sample analysis, inject a system suitability solution containing Anagrelide and known impurities to verify the performance of the chromatographic system. Key parameters include resolution between critical pairs, tailing factor, and precision of replicate injections.

-

Quantification: Calculate the amount of Anagrelide Impurity 1 in the sample by comparing its peak area to that of the reference standard, taking into account the concentrations and any response factor differences.

-

The following diagram outlines the general analytical workflow:

Toxicological Profile and Regulatory Control

Specific toxicological data for Anagrelide Impurity 1 is not widely published. However, as a nitroaromatic compound, it belongs to a class of chemicals that are known to have potential toxicities, including mutagenicity and carcinogenicity.[4][7] The nitro group can be metabolically reduced to form reactive intermediates that can interact with cellular macromolecules. Therefore, from a safety perspective, it is crucial to control the levels of this impurity in the final drug substance to as low as reasonably practicable.

Regulatory Perspective:

According to ICH Q3A(R2) guidelines, impurities in new drug substances are to be controlled within specified limits.[2][3] For a starting material like Anagrelide Impurity 1, the primary control strategy is to ensure its efficient conversion to the subsequent intermediate and its removal during the purification of the final API.

The reporting, identification, and qualification thresholds for impurities are based on the maximum daily dose of the drug. For Anagrelide, with a typical maximum daily dose in the low milligram range, the ICH thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15% or 1.0 mg per day intake, whichever is lower) would apply. Any amount of Anagrelide Impurity 1 exceeding the identification threshold would need to be structurally confirmed and its safety justified.

Conclusion

Anagrelide Impurity 1 (CAS: 70380-50-6) is a critical process-related impurity in the synthesis of Anagrelide, arising from its use as a key starting material. A thorough understanding of its physicochemical properties, synthetic origin, and potential toxicological profile is essential for the development of a robust control strategy. The implementation of a validated, stability-indicating HPLC method is the cornerstone of ensuring that this impurity is effectively monitored and controlled within regulatory limits, thereby safeguarding the quality, safety, and efficacy of the final Anagrelide drug product. This guide provides the foundational knowledge for researchers and drug development professionals to confidently address the challenges associated with this impurity.

References

- Google Patents. (n.d.). Method for the manufacture of anagrelide.

-

PubChem. (n.d.). Anagrelide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Retrieved from [Link]

- Peddi, S. et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 36(2), 324-332.

-

PubChem. (n.d.). Anagrelide. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

-

New Drug Approvals. (2018). Anagrelide. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

Environmental Toxicology and Chemistry. (2018). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Retrieved from [Link]

-

Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

-

IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. jpionline.org [jpionline.org]

- 5. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

- 6. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 7. WO1993009077A2 - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

"Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride" properties

An In-depth Technical Guide to Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride (CAS No: 70380-50-6), a critical intermediate in the pharmaceutical industry. The primary focus of this document is to detail its physicochemical properties, elaborate on its synthesis and manufacturing processes, and explain its pivotal role in the production of the thrombocyte-reducing agent, Anagrelide. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into experimental choices, analytical methodologies, and safety considerations.

Introduction and Strategic Importance

Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride is a substituted benzylglycinate ester that has garnered significant attention not for its direct therapeutic properties, but for its role as a key starting material. Its molecular structure is primed for the subsequent chemical transformations required to build more complex heterocyclic systems.

The principal application and strategic importance of this compound lie in its function as a late-stage intermediate in the synthesis of Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one).[1][2] Anagrelide is a potent agent used to reduce elevated platelet counts in patients with essential thrombocythemia.[1] The efficiency, purity, and scalability of the synthesis of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride directly impact the economic viability and quality of the final Anagrelide Active Pharmaceutical Ingredient (API). This guide delves into the critical parameters that ensure a robust and reproducible manufacturing process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, optimization, and quality control. The key properties of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 70380-50-6 | [3][4] |

| Molecular Formula | C₁₁H₁₃Cl₃N₂O₄ | [4][5] |

| Molecular Weight | 343.59 g/mol | [4][5] |

| IUPAC Name | ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate;hydrochloride | [5][6] |

| Synonyms | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine HCl; Anagrelide Impurity 1 HCl | [3] |

| Exact Mass | 341.994090 g/mol | [5] |

| Topological Polar Surface Area | 84.2 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 6 | [5] |

| Storage Temperature | 2-8°C, Refrigerator | [4] |

Synthesis and Manufacturing: A Comparative Analysis

The synthesis of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride has evolved to overcome challenges associated with hazardous reagents, poor scalability, and complex purification methods.[1] Early routes starting from 1,2,3-trichlorobenzene involved the use of highly toxic cuprous cyanide and flammable, pyrophoric diborane gas, rendering the process unsuitable for industrial-scale production.[1]

A more viable and modern approach begins with 2,3-dichloro-6-nitrobenzaldehyde. This pathway avoids many of the hazards of previous methods and offers a more controlled and scalable process.

Preferred Synthetic Pathway

The causality behind selecting this pathway is rooted in safety and efficiency. It begins with the reduction of an aldehyde to an alcohol, a highly predictable and high-yielding transformation. The subsequent conversion of the alcohol to a good leaving group (e.g., a mesylate) allows for a clean nucleophilic substitution with glycine ethyl ester under mild conditions, minimizing impurity formation.[1]

Sources

- 1. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Ethyl N-(2.3-dichloro-6-nitrobenzyl)glycine | 70380-50-6 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ethyl N-(2.3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride | C11H13Cl3N2O4 | CID 25008811 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Anagrelide Impurity 1

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Synthesis in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. For Anagrelide, a potent platelet-reducing agent used in the treatment of essential thrombocythemia, rigorous control of impurities is not merely a regulatory hurdle but a critical aspect of patient safety.[1] Understanding the synthetic pathways of these impurities is paramount. It allows for the development of robust analytical methods, the optimization of the API synthesis to minimize their formation, and the toxicological evaluation of any unavoidable impurities.

This guide provides an in-depth technical exploration of the synthesis of a key process impurity of Anagrelide, officially designated as Anagrelide Related Compound A and commonly referred to as Anagrelide Impurity 1 . This compound is not just an impurity but also a crucial intermediate in the synthesis of Anagrelide itself, making a thorough understanding of its formation and characteristics essential for any scientist working with this drug.

Decoding Anagrelide Impurity 1: Structure and Significance

Anagrelide Impurity 1 is chemically identified as ethyl N-(6-amino-2,3-dichlorobenzyl)glycine . Its structure is presented below:

Chemical Structure of Anagrelide Impurity 1

Caption: Chemical structure of Anagrelide Impurity 1.

As a primary intermediate in the manufacturing process of Anagrelide, the purity of this compound directly impacts the purity of the final API.[2][3] Its synthesis, therefore, requires careful control to prevent the formation of secondary impurities that may carry over into the final drug product.

Synthetic Pathways to Anagrelide Impurity 1

Several synthetic routes to Anagrelide Impurity 1 have been reported, primarily in patent literature. These pathways generally converge on two key transformations: the formation of the N-substituted glycine ethyl ester and the reduction of a nitro group to an amine. Below, we explore the most common and illustrative synthetic strategies.

Pathway 1: From 2,3-Dichloro-6-nitrobenzyl Halide

This is a widely employed route that starts with the commercially available 2,3-dichloro-6-nitrotoluene.

Caption: Synthetic pathway of Impurity 1 from a benzyl halide.

Causality Behind Experimental Choices:

-

Radical Halogenation: The use of N-bromosuccinimide (NBS) with a radical initiator like AIBN is a standard and effective method for benzylic bromination. This position is activated for radical formation, making the reaction relatively selective. The choice of a halide (bromide is common) creates a good leaving group for the subsequent nucleophilic substitution.

-

Alkylation: Glycine ethyl ester acts as the nucleophile, displacing the halide from the benzyl position. A base, such as triethylamine (Et3N), is crucial to deprotonate the amine of the glycine ester, enhancing its nucleophilicity. The reaction is typically performed in an aprotic solvent like toluene or THF to avoid unwanted side reactions with the solvent.

-

Nitro Group Reduction: The reduction of the nitro group is a critical step. Stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for this transformation.[2] The acidic conditions are necessary for the reaction to proceed, but they can also pose a challenge, as prolonged exposure to strong acids can lead to hydrolysis of the ester group, forming an undesired carboxylic acid impurity. Alternative reducing agents like catalytic hydrogenation (e.g., H2/Pd-C) can also be employed and may offer a milder reaction environment.

Pathway 2: From 2,3-Dichloro-6-nitrobenzaldehyde

This alternative route utilizes a reductive amination approach.

Caption: Reductive amination pathway to Impurity 1.

Causality Behind Experimental Choices:

-

Reductive Amination: This method combines the formation of an imine intermediate from the aldehyde and glycine ethyl ester with its in-situ reduction. Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent for this reaction as it is selective for the imine over the aldehyde, minimizing the reduction of the starting material. This one-pot procedure can be more efficient than the multi-step halogenation-alkylation sequence.

Experimental Protocols

The following protocols are synthesized from publicly available information, primarily from patent literature, and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine (Impurity 1) from 2,3-dichloro-6-nitrobenzylamine

This protocol is based on the general procedures outlined in various patents for the synthesis of Anagrelide intermediates.[2][3]

Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,3-dichloro-6-nitrobenzylamine in a suitable aprotic solvent such as toluene.

-

Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

-

Alkylation: Slowly add ethyl bromoacetate to the reaction mixture at a controlled temperature, typically between 0 and 25 °C, to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic layer under reduced pressure to obtain the crude ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine. This product can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the crude or purified ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine in a suitable solvent, such as ethanol or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid.

-

Reducing Agent Addition: Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature below 20 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.

-

Work-up and Isolation: Quench the reaction by carefully adding it to a cooled, stirred solution of a base, such as sodium hydroxide or potassium carbonate, to neutralize the acid and precipitate the tin salts. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Anagrelide Impurity 1.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve the desired purity.

| Reagent/Solvent | Molar Ratio (approx.) | Purpose |

| 2,3-dichloro-6-nitrobenzylamine | 1 | Starting Material |

| Ethyl bromoacetate | 1.1 - 1.5 | Alkylating Agent |

| Triethylamine | 1.2 - 2.0 | Base |

| Toluene | - | Solvent |

| Stannous chloride dihydrate | 3 - 5 | Reducing Agent |

| Concentrated HCl | - | Acidic Medium |

| Ethyl acetate | - | Extraction Solvent |

Potential Side Reactions and Impurity Profile

During the synthesis of Anagrelide Impurity 1, several side reactions can occur, leading to the formation of other impurities.

-

Over-alkylation: The secondary amine of the product can potentially react with another molecule of ethyl bromoacetate, leading to a di-substituted product. This can be minimized by using a slight excess of the amine starting material or by controlling the stoichiometry of the alkylating agent.

-

Ester Hydrolysis: As mentioned, the acidic conditions of the nitro reduction can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid, known as Anagrelide Related Compound B . Careful control of reaction time and temperature is crucial to minimize this.

-

Incomplete Reduction: If the reduction of the nitro group is not complete, the starting nitro-compound will remain as an impurity.

The subsequent cyclization of Anagrelide Impurity 1 with cyanogen bromide to form the quinazoline ring system can also lead to the formation of Anagrelide Related Compound C , which is an isomer of the desired intermediate.

Conclusion

The synthesis of Anagrelide Impurity 1, a critical intermediate in the production of Anagrelide, requires a well-controlled and optimized process. Understanding the various synthetic pathways, the rationale behind the chosen reagents and conditions, and the potential for side-product formation is essential for ensuring the quality and purity of the final API. This guide provides a foundational understanding for researchers and drug development professionals to navigate the synthesis of this important compound, enabling the development of robust and reliable manufacturing processes.

References

-

Pharmaffiliates. Anagrelide-Impurities. [Link]

- Google Patents.

-

Der Pharma Chemica. A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul. [Link]

-

New Drug Approvals. Anagrelide アナグレリド. [Link]

-

Veeprho. Anagrelide Impurities and Related Compound. [Link]

-

PMC. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. [Link]

- Google Patents.

- Google Patents. US6388073B1 - Method for the manufacture of anagrelide.

-

PrepChem.com. Synthesis of N-(6-Amino-2,3-dichlorobenzyl)glycine Ethyl Ester. [Link]

Sources

An In-Depth Technical Guide to the Formation of Anagrelide Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagrelide, a critical therapeutic agent for myeloproliferative neoplasms, exhibits susceptibility to degradation under specific environmental conditions, primarily hydrolysis and oxidation.[1][2] This guide provides a comprehensive technical overview of the formation of anagrelide degradation products, delving into the underlying chemical mechanisms, the structural elucidation of key degradants, and the analytical methodologies essential for their identification and quantification. By offering a detailed examination of forced degradation studies and the resulting impurity profiles, this document serves as a vital resource for researchers and professionals engaged in the development, manufacturing, and quality control of anagrelide-based pharmaceuticals. The insights provided herein are grounded in established scientific literature and regulatory standards, ensuring a robust and reliable framework for stability-indicating analysis and formulation development.

Introduction: The Imperative of Understanding Anagrelide Stability

Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) is a potent platelet-reducing agent used in the treatment of essential thrombocythemia.[3] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby controlling platelet production.[2][3][4] The chemical integrity of the anagrelide molecule is paramount to its therapeutic efficacy and safety. The formation of degradation products can potentially alter the drug's pharmacological profile, introduce toxic impurities, and compromise the overall quality of the drug product.[1][2]

A thorough understanding of anagrelide's degradation pathways is not merely an academic exercise; it is a regulatory and safety imperative. International Council for Harmonisation (ICH) guidelines mandate the performance of forced degradation studies to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop validated stability-indicating analytical methods.[3] This guide is structured to provide a deep dive into the science behind anagrelide degradation, empowering drug development professionals to anticipate and control impurities throughout the product lifecycle.

Major Degradation Pathways of Anagrelide

Forced degradation studies reveal that anagrelide is most susceptible to degradation under hydrolytic (particularly alkaline) and oxidative conditions. It demonstrates relative stability to acidic, thermal, and photolytic stress.

Hydrolytic Degradation: The Prominence of Alkaline Instability

Anagrelide's molecular structure contains a lactam ring within its quinazolinone system, which is susceptible to hydrolysis.[5] This reactivity is significantly pronounced under alkaline conditions.

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam ring. This leads to the cleavage of the amide bond and the opening of the imidazo ring. This initial ring-opening is the gateway to the formation of several degradation products. One of the primary products formed through this pathway is (2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid, also known as Anagrelide Related Compound B.[6][7]

-

Anagrelide Related Compound B: This degradant is a key marker of hydrolytic decomposition. Its formation signifies the cleavage of the imidazo ring, a critical structural feature of the parent molecule.

Studies have shown that exposure of anagrelide to alkaline conditions, such as 0.1M NaOH, can lead to the formation of at least four distinct degradation products.[3] The primary degradation product in one study constituted 76.12% of the total degradants.[3] Another identified hydrolysis product is referred to as "impurity-G," which results from the replacement of a pyridine group with a hydroxyl group.

Oxidative Degradation: The Formation of Hydroxylated Impurities

Anagrelide is also susceptible to oxidative stress. The use of oxidizing agents like hydrogen peroxide (H₂O₂) in forced degradation studies has been shown to produce a significant major degradation product.[3]

Recent research has led to the structural elucidation of a key oxidative degradation product: 5-hydroxy-anagrelide. This impurity is a mono-oxygenated derivative of the parent drug. Its formation is proposed to occur through an oxidative mechanism targeting the imidazo portion of the molecule. The identification and characterization of 5-hydroxy-anagrelide have been accomplished using advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Other Stress Conditions: A Profile of Relative Stability

In contrast to its lability in alkaline and oxidative environments, anagrelide exhibits greater stability under other stress conditions:

-

Acidic Conditions: Minimal to no significant degradation is observed when anagrelide is exposed to acidic conditions, such as 1M HCl.[3]

-

Thermal Stress: Anagrelide is relatively stable when subjected to dry heat (e.g., 80°C for 10 days), with only a minor increase in total impurities.[3]

-

Photolytic Stress: Exposure to UV light for extended periods does not result in significant degradation of anagrelide in its solid form or in solution.[3]

Key Anagrelide Degradation Products: Structures and Identification

A comprehensive impurity profile is essential for the quality control of anagrelide. The following table summarizes the key known degradation products.

| Degradation Product | Formation Condition | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-hydroxy-anagrelide | Oxidative | 6,7-dichloro-5-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | C₁₀H₇Cl₂N₃O₂ | 272.09 |

| Anagrelide Related Compound B | Alkaline Hydrolysis | (2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid | C₁₀H₉Cl₂N₃O₂ | 274.10 |

| Anagrelide Tartaric Acid Adduct | Formulation with Tartaric Acid | Not fully elucidated | - | - |

| Impurity-G | Hydrolysis | Structure with hydroxyl group replacing pyridine group | - | - |

Diagram: Anagrelide and its Key Degradation Products

Caption: Major degradation pathways of Anagrelide.

Experimental Protocols for Forced Degradation Studies

The following protocols are representative of the methodologies employed in the forced degradation of anagrelide, designed to be compliant with ICH guidelines.

General Preparation of Anagrelide Stock Solution

-

Accurately weigh and dissolve an appropriate amount of anagrelide hydrochloride reference standard in a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of a specified concentration (e.g., 100 µg/mL).

Protocol for Acidic Degradation

-

To a known volume of the anagrelide stock solution, add an equal volume of 1M hydrochloric acid (HCl).

-

Reflux the solution for a specified period (e.g., 48 hours) at an elevated temperature (e.g., 80°C).

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1M sodium hydroxide (NaOH).

-

Dilute the resulting solution to a final concentration suitable for analysis with the mobile phase.

Protocol for Alkaline Degradation

-

To a known volume of the anagrelide stock solution, add an equal volume of 0.1M sodium hydroxide (NaOH).

-

Maintain the solution at room temperature for a specified period (e.g., 48 hours), with intermittent shaking.

-

After the specified time, neutralize the solution with an appropriate volume of 0.1M hydrochloric acid (HCl).

-

Dilute the resulting solution to a final concentration suitable for analysis with the mobile phase.

Protocol for Oxidative Degradation

-

To a known volume of the anagrelide stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified period (e.g., 48 hours).

-

Dilute the resulting solution to a final concentration suitable for analysis with the mobile phase.

Protocol for Thermal Degradation

-

Place the solid anagrelide drug substance in a thermostatically controlled oven.

-

Maintain the temperature at 80°C for a period of 10 days.

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-treated sample for analysis.

Protocol for Photolytic Degradation

-

Expose the solid anagrelide drug substance and a solution of anagrelide to UV light (e.g., in a photostability chamber) for an extended period (e.g., 10 days).

-

A control sample should be kept in the dark under the same conditions.

-

After the exposure period, prepare solutions of the exposed and control samples for analysis.

Diagram: Forced Degradation Workflow

Caption: Workflow for forced degradation studies of Anagrelide.

Analytical Methodologies for Stability Indicating Analysis

The development of a robust, stability-indicating analytical method is crucial for the accurate quantification of anagrelide and the separation of its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose.[8][9][10]

Recommended RP-HPLC Method for Anagrelide and its Degradants

The following is a representative stability-indicating RP-HPLC method, synthesized from published literature.[9][10]

-

Column: C18 Inertsil column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase A: A mixture of 0.03 M potassium di-hydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid), methanol, and acetonitrile in a ratio of 90:5:5 (v/v/v).[9]

-

Mobile Phase B: A mixture of the buffer from Mobile Phase A and acetonitrile in a ratio of 10:90 (v/v).[9]

-

Gradient Elution: A gradient program should be optimized to achieve separation of all degradation products from the parent anagrelide peak. A representative gradient could be:

-

0-1 min: 30% B

-

1-15 min: 30-70% B

-

15-25 min: 70% B

-

25-30 min: 70-30% B

-

30-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 40°C.[9]

-

Detection: UV detection at 251 nm.[9]

-

Injection Volume: 10 µL.

This method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, robustness, and limit of quantification.

Role of LC-MS/MS in Structural Elucidation

For the definitive identification and structural characterization of unknown degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is indispensable.[10] This technique provides molecular weight information and fragmentation patterns that are crucial for piecing together the chemical structures of the impurities.

Regulatory Considerations and Impurity Control

The control of degradation products is a critical aspect of drug quality and is strictly regulated by authorities such as the FDA and EMA. The ICH Q3A/B guidelines provide a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances and products.[1][2] While specific limits for each anagrelide degradation product are not publicly detailed, the general principle is to keep impurities at the lowest possible levels. Any degradation product present at a level greater than the identification threshold (typically 0.1%) must be structurally characterized.

Toxicity and Pharmacological Relevance of Degradation Products

Currently, there is limited publicly available information on the specific toxicity and pharmacological activity of anagrelide degradation products. However, it is a critical area of investigation in drug development. The presence of impurities can have several implications:

-

Reduced Efficacy: Degradation of the active pharmaceutical ingredient (API) leads to a lower dose of the intended drug, potentially reducing its therapeutic effect.

-

Altered Pharmacological Profile: Degradation products may possess their own pharmacological activities, which could be different from or interfere with the parent drug.

-

Increased Toxicity: Some degradation products may be more toxic than the parent drug. For instance, cardiotoxicity is a known concern with anagrelide at high doses, and it is crucial to ensure that degradation products do not exacerbate this or introduce new toxicities.[1][2]

Further toxicological studies on isolated and characterized degradation products are necessary to fully assess their safety profile.

Conclusion and Future Perspectives

The formation of degradation products is a critical quality attribute for anagrelide that necessitates rigorous investigation and control. This guide has outlined the primary degradation pathways—alkaline hydrolysis and oxidation—and has provided insights into the structures of the resulting impurities. The detailed experimental protocols for forced degradation studies and the recommended stability-indicating analytical methods offer a practical framework for researchers and drug development professionals.

Future work in this area should focus on the complete structural elucidation of all degradation products, particularly those formed under alkaline hydrolysis. A deeper understanding of the reaction mechanisms will enable the development of more effective strategies to prevent degradation. Furthermore, comprehensive toxicological and pharmacological evaluation of the major degradation products is essential to ensure the continued safety and efficacy of anagrelide as a therapeutic agent. By embracing a proactive approach to understanding and controlling degradation, the pharmaceutical industry can continue to provide high-quality, safe, and effective anagrelide formulations to patients in need.

References

-

A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide アナグレリド , | New Drug Approvals. (2018, April 11). Retrieved January 23, 2026, from [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - NIH. (2025, August 15). Retrieved January 23, 2026, from [Link]

-

Anagrelide Hydrochloride-Impurities - Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide Hydrochloride | C10H8Cl3N3O | CID 135413494 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Summary of forced degradation experiments | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide Related Compound B | CAS 1159977-03-3 - Veeprho. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form - ResearchGate. (2021, September 19). Retrieved January 23, 2026, from [Link]

-

Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method | Asian Journal of Chemistry. (2021, January 15). Retrieved January 23, 2026, from [Link]

-

(PDF) LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products - ResearchGate. (2021, January 28). Retrieved January 23, 2026, from [Link]

- US20100305318A1 - Process for the Manufacture of Anagrelide Hydrochloride Monohydrate - Google Patents. (n.d.).

Sources

- 1. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anagrelide - Wikipedia [en.wikipedia.org]

- 5. US20100305318A1 - Process for the Manufacture of Anagrelide Hydrochloride Monohydrate - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. db.cbg-meb.nl [db.cbg-meb.nl]

- 9. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

An In-Depth Technical Guide to Anagrelide Impurity Profiling in Drug Substance

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of impurity profiling for the anagrelide drug substance. It delves into the origin of impurities, the strategic development of analytical methods for their detection and quantification, and the governing regulatory landscape. The insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure the development of safe, effective, and compliant anagrelide products.

Anagrelide: A Primer on its Therapeutic Action and Physicochemical Properties

Anagrelide is a potent platelet-reducing agent employed in the treatment of essential thrombocythemia and other myeloproliferative neoplasms characterized by elevated platelet counts. Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby decreasing the production of platelets. Anagrelide is chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one. Its stability is a critical quality attribute, as the molecule can degrade under various conditions, leading to the formation of impurities that may impact its safety and efficacy.

The Genesis of Impurities in Anagrelide: A Two-Fold Perspective

Impurities in the anagrelide drug substance can be broadly categorized into two main types: process-related impurities and degradation products. A thorough understanding of the synthesis process and the inherent stability of the anagrelide molecule is paramount for effective impurity control.

Process-Related Impurities

These impurities are by-products or unreacted starting materials that arise during the multi-step chemical synthesis of anagrelide. The synthesis of anagrelide typically involves the formation of a quinazolinone ring, followed by nitration and reduction steps. Potential process-related impurities include:

-

Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of starting materials, such as 3-nitrobenzaldehyde, and various synthetic intermediates into the final drug substance.

-

By-products of Side Reactions: The complex chemistry involved in the synthesis can result in the formation of unintended side products. For instance, issues with the chlorination reaction, such as its exothermic and potentially uncontrollable nature, can lead to the formation of additional impurities and a lower yield.

The following diagram illustrates a plausible synthetic pathway for anagrelide and highlights potential points of impurity formation.

Caption: A simplified overview of the anagrelide synthesis pathway and potential junctures for the formation of process-related impurities.

Degradation Products

Degradation products result from the chemical breakdown of the anagrelide molecule over time due to environmental factors such as heat, light, humidity, and interaction with other chemical entities. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. Common degradation pathways for anagrelide include:

-

Hydrolysis: The amide bond in the imidazoquinazolinone ring system of anagrelide can be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the ring. A known hydrolysis degradant involves the replacement of the pyridine group with a hydroxyl group.

-

Oxidation: The aromatic and piperidine moieties of the anagrelide molecule can be prone to oxidation, potentially forming N-oxides or other oxidative degradation products.

-

Photolysis: Exposure to light can induce degradation, leading to the formation of photolytic impurities.

The following diagram illustrates the primary degradation pathways for anagrelide.

Caption: An illustration of the key degradation pathways for anagrelide under various stress conditions.

Regulatory Framework: Adherence to ICH Guidelines

The control of impurities in drug substances is strictly regulated by international guidelines to ensure patient safety. The International Council for Harmonisation (ICH) provides a framework for the reporting, identification, and qualification of impurities.

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities.

-

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on degradation products that can form during the manufacturing and storage of the final drug product.

The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug. For a drug like anagrelide, these thresholds are critical for setting acceptance criteria for impurities in the drug substance specification.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale |

| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission. |

| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | The level at which the structure of an impurity must be determined. |

| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | The level at which toxicological data is required to justify the safety of the impurity. |

Table adapted from ICH Q3A(R2) guidelines.

Analytical Strategies for Anagrelide Impurity Profiling

A multi-faceted analytical approach is necessary for the comprehensive profiling of anagrelide impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of related substances.

High-Performance Liquid Chromatography (HPLC)

A well-developed and validated stability-indicating HPLC method is essential for separating anagrelide from its potential impurities and degradation products.

Rationale for Method Development:

-

Column Chemistry: A reversed-phase column, such as a C8 or C18, is typically chosen for the separation of anagrelide and its impurities based on their hydrophobicity. The choice between C8 and C18 depends on the polarity of the impurities; a C18 column provides greater retention for non-polar compounds, while a C8 column is suitable for a broader range of polarities.

-

Mobile Phase: A combination of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is used. The pH of the buffer is a critical parameter that influences the retention and peak shape of ionizable compounds like anagrelide. A pH of around 4.1-4.4 is often employed to ensure consistent ionization and good chromatographic performance.

-

Detection: A UV detector is commonly used, with the detection wavelength set at a point where anagrelide and its impurities exhibit significant absorbance, often around 254 nm. A photodiode array (PDA) detector can provide additional information about the peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the structural elucidation of unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to determine the molecular weight of impurities and, through fragmentation analysis, deduce their chemical structures.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

The following is a detailed, step-by-step methodology for a stability-indicating RP-HPLC method for the analysis of anagrelide and its impurities. This protocol is a self-validating system, ensuring robustness and reliability.

Objective: To separate and quantify known and unknown impurities in the anagrelide drug substance.

Materials and Reagents:

-

Anagrelide reference standard and impurity reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Symmetry C8, 250 mm x 4.6 mm, 3.0 µm |

| Mobile Phase A | Phosphate buffer (pH 4.1) |

| Mobile Phase B | Acetonitrile:Methanol:Buffer (40:40:20 v/v/v) |

| Gradient | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Procedure:

-

Preparation of Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.1 with diluted orthophosphoric acid. Filter and degas.

-

Preparation of Mobile Phase B: Mix acetonitrile, methanol, and Mobile Phase A in the specified ratio. Filter and degas.

-

Preparation of Standard Solution: Accurately weigh and dissolve the anagrelide reference standard in a suitable diluent to obtain a known concentration.

-

Preparation of Sample Solution: Accurately weigh and dissolve the anagrelide drug substance sample in the same diluent to obtain a similar concentration as the standard solution.

-

System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include theoretical plates, tailing factor, and reproducibility of peak areas and retention times.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Processing: Identify and integrate the peaks corresponding to anagrelide and its impurities. Calculate the percentage of each impurity relative to the anagrelide peak area.

Method Validation:

The developed HPLC method must be rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are crucial for demonstrating specificity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (R²) should be greater than 0.995.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, with acceptance criteria for recovery usually between 95% and 105%.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (RSD) should typically be less than 2.5%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. The LOQ should be adequate for quantifying impurities at the reporting threshold.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Summary of Known Anagrelide Impurities

The following table summarizes some of the known impurities of anagrelide. The availability of reference standards for these impurities is crucial for their accurate identification and quantification.

| Impurity Name | Molecular Formula | Molecular Weight | Origin |

| Anagrelide | C₁₀H₇Cl₂N₃O | 256.09 | - |

| 3-Hydroxy Anagrelide | C₁₀H₇Cl₂N₃O₂ | 272.09 | Degradation/Metabolite |

| Anagrelide Impurity A (Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine) | C₁₁H₁₄Cl₂N₂O₂ | 279.13 | Process-Related (Intermediate) |

| 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide | C₁₀H₁₀BrCl₂N₃O₂ | 355.01 | Process-Related |

| 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide | C₁₁H₁₂BrCl₂N₃O₂ | 369.04 | Process-Related |

Conclusion

A robust and well-defined impurity profiling strategy is fundamental to the development of a safe and effective anagrelide drug substance. This guide has outlined the key considerations for impurity profiling, from understanding the origins of impurities to the development and validation of appropriate analytical methodologies. By integrating a thorough understanding of the synthetic and degradation pathways with a rigorous analytical and regulatory approach, drug developers can ensure the quality and safety of anagrelide for patients in need.

References

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide-Impurities - Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]

-

A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 23, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.). Retrieved January 23, 2026, from [Link]

- US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents. (n.d.).

-

(PDF) A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form - Taylor & Francis. (n.d.). Retrieved January 23, 2026, from [Link]

-

ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved January 23, 2026, from [Link]

-

Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide | Asian Journal of Chemistry. (2024, January 31). Retrieved January 23, 2026, from [Link]

-

Forced degradation studies - MedCrave online. (2016, December 14). Retrieved January 23, 2026, from [Link]

-

Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. (n.d.). Retrieved January 23, 2026, from [Link]

-

Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety - Pharmaffiliates. (2025, November 12). Retrieved January 23, 2026, from [Link]

-

Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Retrieved January 23, 2026, from [Link]

Foreword

Anagrelide, a potent platelet-reducing agent, is a cornerstone in the management of myeloproliferative neoplasms such as essential thrombocythemia.[1] Its mechanism, primarily involving the inhibition of megakaryocyte maturation, underscores its critical role in preventing thrombohemorrhagic events.[2] The therapeutic importance and chronic administration of anagrelide necessitate stringent control over its purity and impurity profile. The presence of related compounds—arising from the synthetic process or degradation—can impact the safety and efficacy of the final drug product. This guide is designed for researchers, analytical scientists, and drug development professionals, providing a comprehensive framework for the identification, characterization, and control of anagrelide related compounds, grounded in pharmacopeial standards and advanced analytical science.

The Anagrelide Impurity Landscape: A Structural Overview

The control of impurities in an active pharmaceutical ingredient (API) is mandated by regulatory bodies and detailed in guidelines such as the International Council for Harmonisation (ICH) Q3A/B.[2] Impurities are broadly classified into two categories: those arising from the manufacturing process (process-related impurities) and those formed through the degradation of the drug substance over time (degradation products).

Process-Related Impurities

These compounds are byproducts and intermediates that may be carried through the multi-step synthesis of anagrelide.[2] A deep understanding of the synthetic route is paramount for predicting and identifying these impurities. The synthesis of anagrelide often involves the formation of a quinazolinone ring system, which can introduce several key intermediates that may persist in the final API if not adequately controlled.[1]

The United States Pharmacopeia (USP) monograph for Anagrelide Hydrochloride lists several key process-related impurities.[2]

-

Anagrelide Related Compound A: Chemically known as Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate, this compound is a crucial intermediate in one of the common synthetic pathways leading to the formation of the core quinazoline structure.[2][3]

-

Anagrelide Related Compound C & D: These are closely related structures, identified as Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate. They represent the penultimate open-ring precursor before the final cyclization to form the imidazo-ring of anagrelide.[2][4]

-

Anagrelide Related Compound E: Identified as 6,7,8-Trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one, this impurity can arise from variations in the starting materials or side-reactions during synthesis.[2]